- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

97760-97-9 structure
Nome do Produto:4-Iodo-2-trifluoromethylaniline
4-Iodo-2-trifluoromethylaniline Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Amino-5-iodobenzotrifluoride
- 4-iodo-2-(trifluoromethyl)aniline
- 4-iodo-2-trifluoromethyl-aniline
- 4-Iodo-2-trifluoroMethylaniline
- 4-iodo-2-trifluoromethylphenylamine
- Benzenamine, 4-iodo-2-(trifluoromethyl)-
- PubChem2772
- MAJKZNONEQIIGP-UHFFFAOYSA-N
- 2-(Trifluoromethyl)-4-iodoaniline
- SBB051746
- 4-Iodo-2-trifluoromethyl-phenylamine
- 4-iodo-2-(trifluoromethyl)phenylamine
- 4-iodo-2-(trifluoromethyl)ben
- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)
- MFCD04972657
- SCHEMBL786516
- SB82334
- AC-26140
- DTXSID40391101
- AKOS000111256
- SY024083
- CS-0041150
- PS-7183
- EN300-339400
- 97760-97-9
- 4-Iodo-2-trifluoromethylaniline
-
- MDL: MFCD04972657
- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
- Chave InChI: MAJKZNONEQIIGP-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=CC=C(I)C=1)(F)F
Propriedades Computadas
- Massa Exacta: 286.94200
- Massa monoisotópica: 286.942
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 159
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 2.8
- Superfície polar topológica: 26
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.948
- Ponto de Fusão: No data available
- Ponto de ebulição: 262 ºC
- Ponto de Flash: 112 ºC
- Índice de Refracção: 1.57
- PSA: 26.02000
- LogP: 3.47340
- Pressão de vapor: No data available
4-Iodo-2-trifluoromethylaniline Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: Irritant
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S26; S36/37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21/22
- Condição de armazenamento:Store at 4 ° C, -4 ° C is better
- Classe de Perigo:IRRITANT
4-Iodo-2-trifluoromethylaniline Dados aduaneiros
- CÓDIGO SH:2921420090
- Dados aduaneiros:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Iodo-2-trifluoromethylaniline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A013033537-250mg |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Enamine | EN300-339400-0.5g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.5g |
$465.0 | 2025-03-18 | |
Enamine | EN300-339400-0.25g |
4-iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95.0% | 0.25g |
$447.0 | 2025-03-18 | |
TRC | I724785-250mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 250mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | PC2012-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
£15.00 | 2025-02-21 | |
eNovation Chemicals LLC | K89870-1g |
2-Amino-5-iodobenzotrifluoride |
97760-97-9 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 98% | 20g |
455.0CNY | 2021-08-04 | |
TRC | I724785-500mg |
4-Iodo-2-trifluoromethylaniline |
97760-97-9 | 500mg |
$87.00 | 2023-05-18 | ||
Chemenu | CM118469-25g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 95+% | 25g |
$54 | 2024-07-18 | |
Alichem | A013033537-1g |
4-Iodo-2-(trifluoromethyl)aniline |
97760-97-9 | 97% | 1g |
$1519.80 | 2023-08-31 |
4-Iodo-2-trifluoromethylaniline Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C
Referência
- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's ReagentChina, 2018, 20(13), 3732-3735,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referência
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
1.2 < 60 °C; 2 h, 50 - 60 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C
1.2 Reagents: Water
Referência
- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivativesZhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referência
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referência
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Referência
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free AnilinesChemistry - An Asian Journal, 2023, 18(8),,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referência
- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in AnilinesChemistrySelect, 2020, 5(39), 12148-12150,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C
Referência
- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagentTetrahedron Letters, 2020, 61(9),,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Referência
- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilinesTetrahedron Letters, 2017, 58(41), 3939-3941,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C
Referência
- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesChemCatChem, 2018, 10(5), 965-970,
4-Iodo-2-trifluoromethylaniline Raw materials
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- 1,1-Diphenylethylene
- SILVER, (TRIFLUOROMETHYL)-
- Sodium Triflinate
- Togni’s Reagent
- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide
- Trifluoroiodomethane
- N-(4-Iodophenyl)-2-pyridinecarboxamide
- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
- trimethyl(trifluoromethyl)silane
- N-Bromosuccinimide
- Butylated hydroxytoluene
- 4-Iodoaniline
4-Iodo-2-trifluoromethylaniline Preparation Products
4-Iodo-2-trifluoromethylaniline Literatura Relacionada
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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